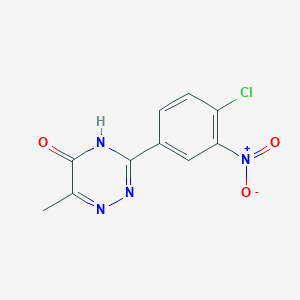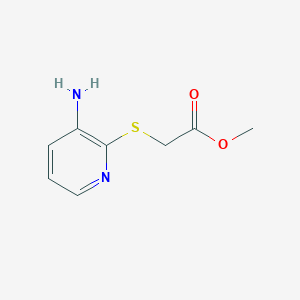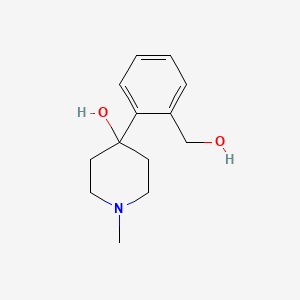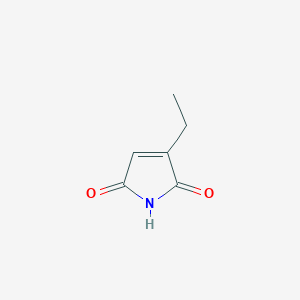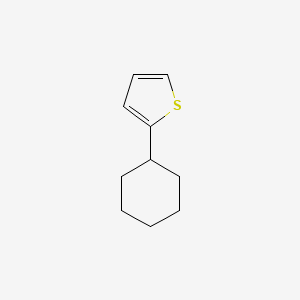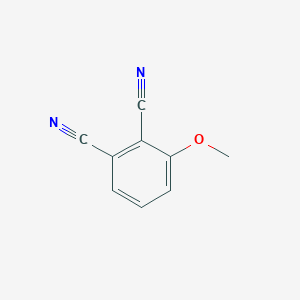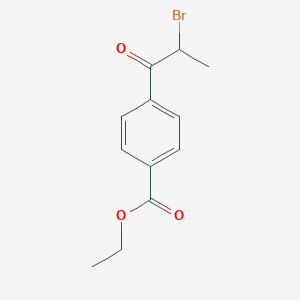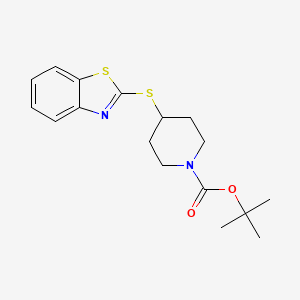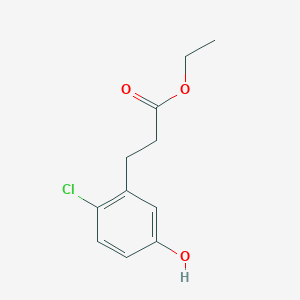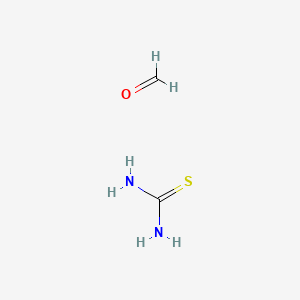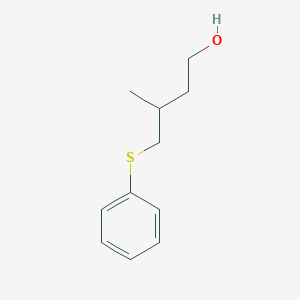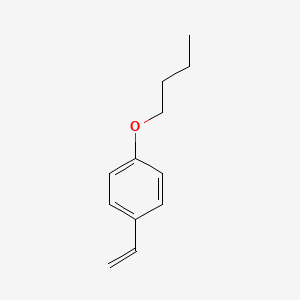
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridine ring substituted with benzylamino and ester groups, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.
Esterification: The ester groups are added through esterification reactions using tert-butyl and ethyl alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylamino and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzylamino group can bind to enzymes or receptors, modulating their activity. The ester groups may also play a role in the compound’s bioavailability and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Similar structure but lacks the benzylamino group.
4-(4-Bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate: Contains a bromophenyl group instead of benzylamino.
Uniqueness
5-Benzylamino-3,6-dihydro-2H-pyridine-1,4-dicarboxylic acid 1-tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H28N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-5-25-18(23)16-11-12-22(19(24)26-20(2,3)4)14-17(16)21-13-15-9-7-6-8-10-15/h6-10,21H,5,11-14H2,1-4H3 |
Clé InChI |
SFJLFMAUDRAKFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Dimethylamino)benzoyl]-4-methyl-1,3-thiazol-2(3H)-one](/img/structure/B8649014.png)
![Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide](/img/structure/B8649028.png)
